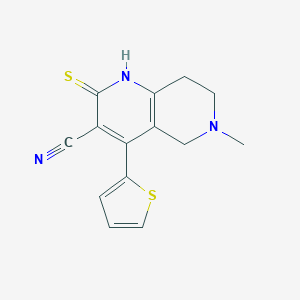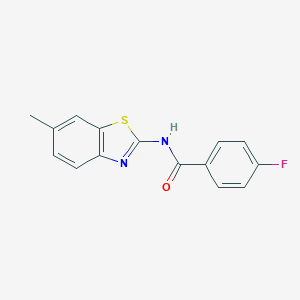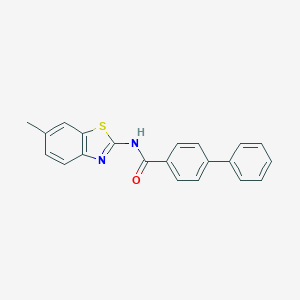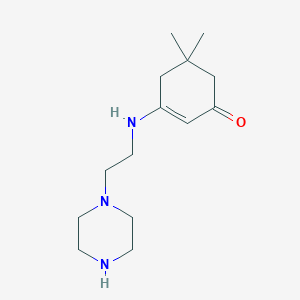
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a naphthyridine core, and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multicomponent reactions. One common method is the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and sulfur sources under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring or naphthyridine core.
Wissenschaftliche Forschungsanwendungen
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthyridine derivatives and thiophene-containing molecules. Examples include:
- 2-(Alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles
- Functionalized 1,6-naphthyridine derivatives
Uniqueness
What sets 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of structural features, including the thiophene ring and sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
309927-18-2 |
|---|---|
Molekularformel |
C14H13N3S2 |
Molekulargewicht |
287.4g/mol |
IUPAC-Name |
6-methyl-2-sulfanylidene-4-thiophen-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3S2/c1-17-5-4-11-10(8-17)13(12-3-2-6-19-12)9(7-15)14(18)16-11/h2-3,6H,4-5,8H2,1H3,(H,16,18) |
InChI-Schlüssel |
CMRUGDIVOLSBBJ-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CS3 |
SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
Kanonische SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B437975.png)

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
![4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B437984.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

